1-Amidino-3-beta-D-ribofuranosylurea
Overview
Description
1-Amidino-3-beta-D-ribofuranosylurea, also known as Azacitidine Related Compound C, is a chemical compound with the empirical formula C7H14N4O5 . It has a molecular weight of 463.31 .
Molecular Structure Analysis
The molecular structure of 1-Amidino-3-beta-D-ribofuranosylurea consists of a ribofuranosyl (a type of sugar) core attached to an amidino group and a urea group . The molecule has a complex structure with multiple functional groups, which could potentially influence its chemical behavior and interactions.Chemical Reactions Analysis
While specific chemical reactions involving 1-Amidino-3-beta-D-ribofuranosylurea are not available, it’s worth noting that amides, in general, can undergo a variety of reactions. These include hydrolysis, reduction, and reactions with electrophilic inducers .Physical And Chemical Properties Analysis
1-Amidino-3-beta-D-ribofuranosylurea has a solubility of 1 mg/L in water at 25 ºC . It has a calculated density of 2.0±0.1 g/cm^3 and a calculated index of refraction of 1.749 . Its melting point is 199.32 ºC .Scientific Research Applications
Mechanisms of Amide Formation
Research into the mechanisms of amide formation, such as studies by Nakajima and Ikada (1995), elucidates the interaction between carboxylic acids and amines in aqueous media, revealing the stability of carbodiimide (EDC) and its reactivity with carboxyl groups under specific conditions. This foundational knowledge aids in understanding the chemical behavior of related compounds in bioconjugation processes (Nakajima & Ikada, 1995).
Nucleobase Analogs and DNA Interactions
Exploratory studies, such as those by Zhang et al. (1998), on azole carboxamides as nucleobase analogs contribute to our understanding of base pairing properties in DNA duplexes. This research provides insights into the structural and functional roles of amide-containing compounds in genetic materials, impacting fields like genetics and molecular biology (Zhang et al., 1998).
Green Chemistry and Sustainable Synthesis
The development of green chemistry approaches, such as those reviewed by García-Álvarez et al. (2013), for the synthesis of amides showcases the potential for environmentally friendly methodologies. These strategies emphasize the importance of sustainable practices in chemical synthesis, highlighting the role of metal catalysts in aqueous media (García-Álvarez et al., 2013).
Contributions to Medicinal Chemistry
Research by Yang et al. (2007) on the synthesis of nicotinamide riboside and derivatives exemplifies the therapeutic potential of amide-containing compounds. These molecules have been shown to significantly increase NAD+ concentrations in mammalian cells, suggesting their utility in addressing metabolic and aging-related diseases (Yang et al., 2007).
Advanced Materials and Catalysis
Studies on the functionalization of materials, like those by Hasegawa et al. (2007), demonstrate how amide groups can be utilized in porous coordination polymers for selective sorption and catalysis. This research indicates the versatility of amide-functionalized materials in applications ranging from gas storage to catalysis (Hasegawa et al., 2007).
Safety And Hazards
The safety data sheet for 1-Amidino-3-beta-D-ribofuranosylurea indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective clothing and eye protection .
properties
IUPAC Name |
1-(diaminomethylidene)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O5/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5/h2-5,12-14H,1H2,(H5,8,9,10,11,15)/t2-,3-,4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSQOVBNYYHLW-TXICZTDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)N=C(N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amidino-3-beta-D-ribofuranosylurea | |
CAS RN |
2508-80-7 | |
Record name | N-(Aminoiminomethyl)-N′-β-D-ribofuranosylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2508-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-beta-D-Ribofuranosyl-3-guanylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-.BETA.-D-RIBOFURANOSYL-3-GUANYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLG977GAY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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